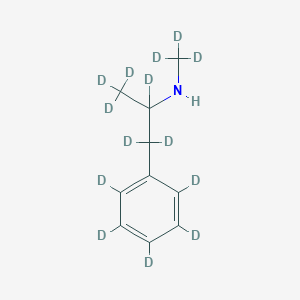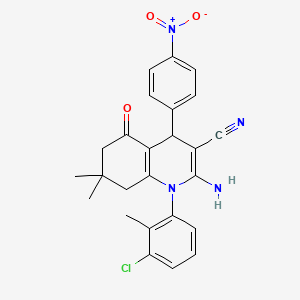
N'-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones It is characterized by the presence of a benzylidene group attached to a hydrazide moiety, with additional chloro and nitro substituents on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(2-chlorophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is subsequently isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro substituents can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Oxidation: The hydrazone linkage can be oxidized to form corresponding oximes or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Reduction: Formation of N’-(4-chloro-3-aminobenzylidene)-2-(2-chlorophenoxy)acetohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oximes or other oxidized products.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The compound’s nitro and chloro substituents may play a role in its binding affinity and specificity. Additionally, the hydrazone linkage may facilitate the formation of reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide can be compared with other hydrazone derivatives, such as:
N’-(4-chlorobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Lacks the nitro group, which may affect its reactivity and biological activity.
N’-(4-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide: Lacks the chloro substituent on the benzene ring, which may influence its chemical properties.
N’-(4-chloro-3-nitrobenzylidene)-2-(2-methoxyphenoxy)acetohydrazide: Contains a methoxy group instead of a chloro group, which may alter its solubility and reactivity.
The presence of both chloro and nitro substituents in N’-(4-chloro-3-nitrobenzylidene)-2-(2-chlorophenoxy)acetohydrazide makes it unique and potentially more versatile in terms of its chemical and biological applications.
Propriétés
Numéro CAS |
413606-04-9 |
|---|---|
Formule moléculaire |
C15H11Cl2N3O4 |
Poids moléculaire |
368.2 g/mol |
Nom IUPAC |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-chlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl2N3O4/c16-11-6-5-10(7-13(11)20(22)23)8-18-19-15(21)9-24-14-4-2-1-3-12(14)17/h1-8H,9H2,(H,19,21)/b18-8+ |
Clé InChI |
KCJRTLQIFFINCG-QGMBQPNBSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12046968.png)
![6-Amino-4-(2-methoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12046972.png)
![N-[4-(benzyloxy)phenyl]-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12046976.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B12046979.png)
![(5Z)-5-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B12046983.png)

![1,2-Dimethoxy-4-[2-(4-nitrophenyl)ethynyl]benzene](/img/structure/B12046993.png)
![N-(2,5-Dimethylphenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12046999.png)

![3-(4-Fluorophenyl)-6-nitro-2H-benzo[b][1,4]oxazine](/img/structure/B12047005.png)
